4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide
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Overview
Description
4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a sulfonamide group, which is known for its role in various pharmacological activities, and an indole moiety, which is a common structure in many bioactive molecules .
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors , suggesting a broad spectrum of potential targets.
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to a range of biological activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Indole derivatives are known to exhibit a variety of biological activities, suggesting a range of potential effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide typically involves the following steps:
Formation of the Indole Moiety: The indole nucleus can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Sulfonamide Group: The sulfonamide group can be introduced by reacting the indole derivative with a sulfonyl chloride in the presence of a base such as pyridine.
Methoxylation and Methylation: The methoxy and methyl groups can be introduced through standard alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens in the presence of a catalyst, nucleophilic substitution using nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
Sulfanilamide: A sulfonamide antibiotic with a similar sulfonamide group.
4-methoxy-N-methylbenzenesulfonamide: A simpler analog with similar functional groups.
Uniqueness
4-methoxy-3-methyl-N-(1-methyl-2-oxoindolin-5-yl)benzenesulfonamide is unique due to its combination of an indole moiety and a sulfonamide group, which imparts a distinct set of biological activities and chemical reactivity . This combination makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
4-methoxy-3-methyl-N-(1-methyl-2-oxo-3H-indol-5-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-11-8-14(5-7-16(11)23-3)24(21,22)18-13-4-6-15-12(9-13)10-17(20)19(15)2/h4-9,18H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJBKCAFONTYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C3)C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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